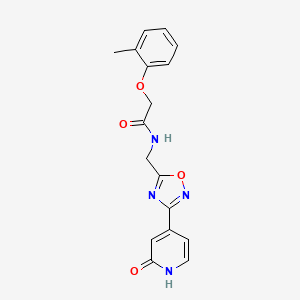

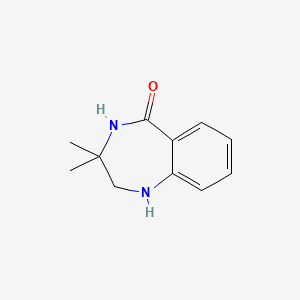

3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzodiazepines are a class of psychoactive drugs with a wide range of medical applications, including anxiolytic, anticonvulsant, and muscle relaxant effects. The compound "3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one" belongs to this class and is structurally related to several derivatives discussed in the provided papers. These derivatives have been synthesized and studied for their potential pharmacological properties and interactions with biological receptors .

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the condensation of various starting materials, such as o-phenylenediamines with glycidic esters, followed by alkylation and oxidation reactions . Some derivatives, such as those mentioned in the first paper, are synthesized by preparing 2,5-disubstituted 2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide derivatives and evaluating their antiarrhythmic effects . Another method includes the condensation of 7-aminoindoles with β-halopropionic acid derivatives, followed by cyclization .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, was determined using X-ray diffraction, revealing an orthorhombic crystal system with specific intermolecular hydrogen bonds and π-π interactions . Similarly, the molecular-crystal structure of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one was studied, showing a nonplanar molecule with a boat conformation forming cyclic dimers .

Chemical Reactions Analysis

Benzodiazepine derivatives undergo various chemical reactions, including interactions with nucleophiles. For example, dimethylaminomethylene derivatives of benzothiazepinones were investigated for their reactivity with O-nucleophiles and N-nucleophiles, revealing differences in reactivity based on the presence of a carbonyl group or a hydrogen at the nitrogen atom of the benzothiazepine cycle . The regioselectivity of interactions with the Vilsmeier reagent and DMFDMA was also explored for isomeric benzothiazepinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of the compounds and the nature of molecular interactions, which are important for their pharmacological activity . The electronic properties, such as frontier molecular orbital energies and molecular electrostatic potential maps, are studied using density functional theory calculations to understand the molecular surface properties and identify chemical reactive sites .

科学的研究の応用

Molecular and Chemical Properties

Research on benzodiazepine derivatives, including 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one, has focused on their molecular properties, such as reactivity and interaction with nucleophiles. Taras M. Tarasiuk et al. (2014) investigated the reactions of dimethylaminomethylene derivatives with nucleophiles, highlighting the compound's chemical behavior and potential applications in synthesis and molecular studies (Tarasiuk et al., 2014).

Synthesis Techniques

Significant research has been dedicated to developing synthesis techniques for benzodiazepine derivatives. For example, M. Rida et al. (2008) explored condensation methods involving o-phenylenediamines and glycidic ester to create new 3-hydroxy-1,5-benzodiazepin-2-ones, demonstrating advances in synthetic methods (Rida et al., 2008).

Pharmacological Research

In pharmacological contexts, the focus has been on the potential therapeutic effects of benzodiazepine derivatives, excluding direct usage and side effects. For instance, V. K. Chaudhari et al. (2022) synthesized derivatives showing significant anticonvulsant activity, highlighting the therapeutic potential of these compounds without discussing direct usage or side effects (Chaudhari et al., 2022).

Anti-inflammatory and Antioxidant Properties

Research has also looked into the anti-inflammatory and antioxidant properties of benzodiazepine derivatives. P. Fruscella et al. (2001) studied 1,5-benzodiazepine derivatives' effects on inhibiting interleukin-6 and prostaglandinE(2) production in mice, demonstrating potential anti-inflammatory applications (Fruscella et al., 2001).

Molecular Structure Analysis

The molecular-crystal structure of benzodiazepine derivatives has been a subject of study to understand their pharmacological action better. S. Andronati et al. (1982) conducted a complete x-ray diffraction study on 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, providing insights into the molecular structures relevant to their biological activity (Andronati et al., 1982).

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one. For instance, similar compounds have been found to be efficient over a large range of polymers and small molecule derivatives, soluble in established processing solvents, and generally considered to be air stable . These factors could potentially influence the action of 3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one.

特性

IUPAC Name |

3,3-dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-12-9-6-4-3-5-8(9)10(14)13-11/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHTFLGRVXSFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2C(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2,4-dihydro-1H-1,4-benzodiazepin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)

![4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2519316.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)